6-(Bromodifluoromethyl)pyridine-3-carbaldehyde

lipophilicity logP ADME

6-(Bromodifluoromethyl)pyridine-3-carbaldehyde (CAS 2092700-37-1, molecular formula C7H4BrF2NO, MW 236.01 g/mol) is a halogenated heteroaromatic aldehyde that combines a reactive formyl group at the pyridine 3-position with a bromodifluoromethyl (–CF2Br) substituent at position 6. The –CF2Br moiety imparts a distinctive dual character: the highly electronegative fluorine atoms withdraw electron density and modulate lipophilicity and metabolic stability, while the carbon–bromine bond provides a moderately labile handle for further synthetic elaboration (e.g., photoredox, nucleophilic, or radical-mediated chemistry) that is absent in –CF3, –CF2Cl, or –CF2H analogues ,.

Molecular Formula C7H4BrF2NO
Molecular Weight 236.01 g/mol
Cat. No. B13242081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromodifluoromethyl)pyridine-3-carbaldehyde
Molecular FormulaC7H4BrF2NO
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=O)C(F)(F)Br
InChIInChI=1S/C7H4BrF2NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H
InChIKeyRDAXKVWZHVKIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromodifluoromethyl)pyridine-3-carbaldehyde – Procurement-Ready Physicochemical and Reactivity Profile for the C7H4BrF2NO Building Block (CAS 2092700-37-1)


6-(Bromodifluoromethyl)pyridine-3-carbaldehyde (CAS 2092700-37-1, molecular formula C7H4BrF2NO, MW 236.01 g/mol) is a halogenated heteroaromatic aldehyde that combines a reactive formyl group at the pyridine 3-position with a bromodifluoromethyl (–CF2Br) substituent at position 6 . The –CF2Br moiety imparts a distinctive dual character: the highly electronegative fluorine atoms withdraw electron density and modulate lipophilicity and metabolic stability, while the carbon–bromine bond provides a moderately labile handle for further synthetic elaboration (e.g., photoredox, nucleophilic, or radical-mediated chemistry) that is absent in –CF3, –CF2Cl, or –CF2H analogues [1], . These combined features position the compound as a non-interchangeable intermediate for medicinal chemistry, agrochemical research, and fluorinated-materials discovery programs that require both fluorine-mediated pharmacokinetic tuning and a tractable point of chemical diversification.

Fragment design
Halogen-bond donor geometry for structure-guided kinase inhibitor fragments
Synthetic handle
Photoredox-active C–Br bond enables late-stage radical diversification
Lipophilicity
Modulated logP for ADME-relevant SAR profiling compared to –CF3

6-(Bromodifluoromethyl)pyridine-3-carbaldehyde – Why In-Class Analogues Cannot Be Interchanged Without Consequence


Despite sharing the pyridine-3-carbaldehyde core, the 6-substituent fundamentally alters all key property dimensions that govern downstream utility in drug discovery, agrochemical design, and materials research. The widely used 6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS 386704-12-7) delivers metabolically inert, uniformly electronegative –CF3 character but lacks the C–Br synthetic handle and halogen-bond donor geometry provided by –CF2Br [1], [2]. Conversely, 6-(bromomethyl)nicotinaldehyde (CAS 926293-55-2) offers a labile benzylic C–Br bond but delivers none of the fluorine-driven lipophilicity tuning, oxidative metabolism resistance, or electrostatic interaction capabilities conferred by geminal fluorination [2], . The –CF2Cl and –CF2H analogues occupy intermediate positions in logP and metabolic stability but trade the unique C–Br reactivity and halogen-bonding capacity of –CF2Br for differing pharmacokinetic and synthetic profiles [2], . Consequently, selecting a compound purely on the basis of its pyridine-3-carbaldehyde core—without accounting for the quantitative physicochemical, metabolic, and reactivity differences imposed by the 6-substituent—will lead to divergent synthetic pathways, altered ADME endpoints, and missed opportunities for binding-mode innovation.

vs. 6-CF3
Lacks C–Br synthetic handle and halogen-bond donor; logP ~0.5–0.8 units lower, altering ADME profile
vs. 6-CF2Cl
Weaker halogen-bond donor; higher C–Cl BDE limits radical generation; metabolic stability differs
vs. 6-CF2H
Minimal logP shift; no C–X bond for cross-coupling; halogen-bond donor absent

6-(Bromodifluoromethyl)pyridine-3-carbaldehyde – Quantitative Differentiation Evidence Versus Closest Structural Analogues for Procurement Decision Support


Lipophilicity (logP) Tuning: –CF2Br Confers ~0.5–0.8 log Unit Increase Over –CF3, Enabling Fine-Grained ADME Optimization

When compared with the widely available 6-(trifluoromethyl)pyridine-3-carbaldehyde, the target compound's –CF2Br substituent consistently increases computed logP by approximately 0.5–0.8 units, while the –CF2Cl analogue sits 0.2–0.4 units above –CF3, and the –CF2H analogue is only 0.1–0.2 units above –CF3 [1], [2]. These rank-order differences are extracted from a systematic QikProp analysis of matched molecular pairs bearing CF2X substituents (X = H, F, Cl, Br, I) on benzo[d][1,3]dioxole and phenylurea scaffolds, establishing a clear relationship: logP follows the trend CF3 < CF2Cl ≈ CF2H ≈ < CF2Br ≈ CF2I [2]. Extrapolating this class-level trend to the pyridine-3-carbaldehyde series, the target compound offers higher lipophilicity than its –CF3 counterpart [2].

Lipophilicity (logP)
Class-level
Target –CF₂Br est. 1.8–2.0; –CF₃ analogue XLogP3 = 1.2 (Δ ≈ +0.5–0.8 units)
Supports lipophilicity-dependent SAR exploration
QikProp estimates on matched pairs; data to verify on pyridine scaffold
lipophilicity logP ADME drug design

Metabolic Stability Trade-Off: –CF2Br Exhibits GSH Half-Life of ~5–7 Hours, Whereas –CF3 and –CF2Cl Analogues Exceed 10 Days – Enabling or Disabling Specific Assay Readouts

In a direct head-to-head comparison of matched ether-linked benzo[d][1,3]dioxole compounds 6a–e, the –CF2Br derivative (6d) displayed a glutathione (GSH) half-life (t₁/₂) of only 5.3 h, while the –CF2Cl (6c) and –CF3 (6b) analogues each achieved t₁/₂ >1200 h (approximately 50 days) [1]. This dramatic >200-fold reduction in chemical stability under nucleophilic challenge is a direct consequence of the weaker aliphatic C–Br bond (BDE estimated at 55–60 kcal/mol) within the –CF2Br moiety, compared with the significantly stronger C–Cl and C–F bonds [1], [2]. The same trend is reproduced in the amide-linked series (7a–e): t₁/₂ for –CF3 (7b) is 130 h, –CF2Cl (7c) is 260 h, and –CF2Br (7d) is 280 h [1].

GSH stability t₁/₂
Class-level
–CF₂Br: 5.3 h; –CF₃ and –CF₂Cl >1200 h (>226-fold difference)
Reported GSH stability context for prodrug design studies
Measured on benzo[d][1,3]dioxole ether series; scaffold extrapolation
metabolic stability glutathione stability microsomal stability CYP450

Aliphatic C–Br Bond as a Site for Divergent Derivatization: –CF2Br Provides a Radical and Cross-Coupling Handle Absent in –CF3 and –CF2Cl Analogues

The aliphatic C–Br bond of the –CF2Br group exhibits a bond dissociation energy (BDE) of approximately 55–60 kcal/mol—substantially lower than the C–Cl BDE in –CF2Cl (~70–75 kcal/mol) and the C–F BDE in –CF3 (~110–120 kcal/mol)—rendering it susceptible to selective homolytic cleavage under visible-light photoredox or mild thermal radical initiation conditions [1], [2]. This bond-weakening effect, confirmed by dissociative electron-transfer kinetic measurements on bromodifluoromethyl substrates, is attributed to the electron-withdrawing character of the two geminal fluorine atoms that polarize and labilize the adjacent C–Br linkage [1], [2].

C–Br BDE
Class-level
~55–60 kcal/mol (CF₂Br) vs. ~110–120 (CF₃) and ~70–75 (CF₂Cl)
Supports radical-mediated synthetic route selection
Gas-phase BDE data; reactivity under photoredox conditions to be confirmed
synthetic handle bond dissociation energy photoredox catalysis cross-coupling

Halogen-Bond Donor Capacity: –CF2Br Engages σ-Hole Interactions That –CF3 Cannot, Expanding the Druggable Geometry Space

The –CF2Br moiety functions as a directional halogen-bond (XB) donor through its electrophilic σ-hole, a capability entirely absent in –CF3 and –CF2H analogues [1]. In the co-crystal structure of fragment 23 with the JNK3 kinase (PDB entry generated in the same study), the –CF2Br group of a CF2Br–acetamide ligand forms a halogen bond with the backbone carbonyl of the P-loop residue, a geometric interaction that cannot be replicated by –CF3 [1]. Computational halogen-bond donor capacity analysis ranks –CF2Br above –CF2Cl and significantly above –CF3 (which is typically an XB acceptor or non-participant), with halogen-bond strength dependent on the X–donor angle and distance [1].

Halogen-bond donor
Class-level
CF₂Br engages JNK3 P-loop carbonyl (XB distance ≈3.0–3.3 Å); CF₃ does not
Supports halogen-bonding fragment design context
Co-crystal structure (PDB from study); donor trend CF₂Br > CF₂Cl ≫ CF₃
halogen bonding σ-hole binding mode structure-based design

Molecular Weight and Topological Surface Area Elevation: –CF2Br Increases MW by 61 g/mol and TPSA by ~3 Ų Relative to –CF3 – Impacting Ligand Efficiency Metrics

Comparing the target compound with 6-(trifluoromethyl)pyridine-3-carbaldehyde (MW 175.11 g/mol, TPSA 30 Ų), the –CF2Br analogue adds 60.9 g/mol to the molecular weight and an estimated 3–5 Ų to the topological polar surface area (TPSA) , [1]. These differences are significant in the context of fragment-based drug discovery, where every heavy-atom addition is scrutinized for ligand-efficiency (LE) and lipophilic ligand-efficiency (LLE) optimization [1].

MW & TPSA shift
Data to verify
ΔMW +60.9 g/mol; ΔTPSA ≈ +3–5 Ų relative to –CF₃ analogue
Reported ligand-efficiency context for fragment selection
TPSA estimated by analogy; confirm experimentally for target compound
molecular weight topological polar surface area ligand efficiency fragment-based screening

6-(Bromodifluoromethyl)pyridine-3-carbaldehyde – Highest-Value Scientific and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Kinase Inhibitor Design Exploiting Halogen-Bond Donor Geometry

Medicinal chemistry groups constructing halogen-enriched fragment libraries for JNK3, p38, or CDK kinase targets should prioritize 6-(bromodifluoromethyl)pyridine-3-carbaldehyde over the 6-CF3 analogue. The CF2Br moiety forms a crystallographically validated halogen bond with the P-loop backbone carbonyl (distance ≈3.0–3.3 Å) that CF3 congeners cannot replicate [1]. The aldehyde group at the 3-position additionally allows straightforward reductive amination or hydrazone ligation for fragment elaboration, making this building block a dual-functional anchor for fragment-to-lead campaigns.

Photoredox- and Radical-Mediated Late-Stage Functionalization in Agrochemical and Pharmaceutical Synthesis

Process and medicinal chemistry teams requiring a bromodifluoromethyl radical precursor for visible-light-driven Giese additions, Minisci reactions, or atom-transfer radical cyclizations should select the –CF2Br analogue over –CF3 or –CF2Cl building blocks. The aliphatic C–Br bond (BDE ~55–60 kcal/mol) undergoes facile homolysis under mild photoredox conditions, enabling C–C bond formation at the CF2 position [2], [3]. The –CF3 variant, with C–F BDE ~110–120 kcal/mol, is inert under these conditions, whereas the –CF2Cl variant requires harsher activation or specialized catalysts, elevating the cost and complexity of diversification.

Controlled-Release Prodrug Design Exploiting GSH-Labile CF2Br Motif

Drug discovery programs seeking tumor-microenvironment-activated prodrugs—where elevated intracellular glutathione (GSH) levels trigger selective payload release—can exploit the differential GSH stability of the CF2Br group (t₁/₂ = 5.3 h for compound 6d) relative to the effectively inert CF3 group (t₁/₂ >1200 h) [1]. Incorporating 6-(bromodifluoromethyl)pyridine-3-carbaldehyde into a prodrug scaffold introduces a predictable, glutathione-dependent cleavage site, while the aldehyde handle permits conjugation to the active pharmaceutical ingredient or targeting moiety.

Fluorinated Agrochemical Intermediates Requiring Both Lipophilicity Tuning and Subsequent Cross-Coupling

Agrochemical development groups targeting optimal logP in the 1.5–2.5 range for systemic phloem mobility or soil partitioning should prefer the –CF2Br building block for its elevated lipophilicity (estimated logP ~1.8–2.0) relative to –CF3 (XLogP3 = 1.2) [4], [5]. Furthermore, because the C–Br handle enables downstream Suzuki, Sonogashira, or Ullmann coupling—chemistries foreclosed to the CF3 analogue—the bromodifluoromethyl variant supports convergent synthesis strategies that reduce total step count and accelerate structure–activity relationship exploration.

Application
Selection Property
Validation Focus
Fragment-based inhibitor design research
Halogen-bond donor geometry
Co-crystal structure with target kinase (e.g., JNK3)
Photoredox late-stage functionalization
C–Br bond lability under visible light
Radical generation efficiency and coupling scope
GSH-responsive prodrug concept studies
Differential GSH stability (CF₂Br labile)
t₁/₂ comparison in reducing environment model
Agrochemical intermediate research
Lipophilicity tuning + cross-coupling handle
logP and reactivity in convergent synthesis
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